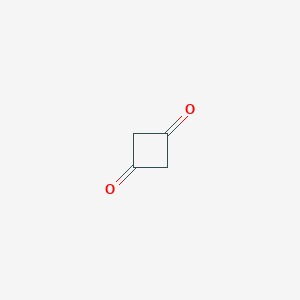

Cyclobutane-1,3-dione

Description

Properties

IUPAC Name |

cyclobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c5-3-1-4(6)2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQGSZRQKQZCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165803 | |

| Record name | Cyclobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15506-53-3 | |

| Record name | Cyclobutane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015506533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Historical Synthesis of Cyclobutane-1,3-dione

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclobutane-1,3-dione is a strained cyclic ketone of significant interest as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and materials. Its rigid four-membered ring serves as a non-aromatic bioisostere for phenyl groups, and its tautomeric equilibrium with 3-hydroxycyclobut-2-enone provides unique chemical properties. This technical guide provides an in-depth review of the seminal historical methods developed for the synthesis of the unsubstituted this compound core. We detail the key synthetic strategies, including the dimerization of ketene, the [2+2] cycloaddition of ketene with ethoxyacetylene followed by hydrolysis, and plausible routes involving intramolecular condensation and decarboxylation. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways to serve as a comprehensive resource for professionals in the chemical sciences.

Core Historical Synthetic Strategies

The construction of the strained this compound ring presented a significant challenge to early organic chemists. Historically, three major strategies emerged for accessing this scaffold.

Caption: Overview of Historical Synthetic Strategies.

Route 1: Dimerization of Ketene

One of the earliest recognized routes to the this compound skeleton is the dimerization of ketene (H₂C=C=O). Ketene, a highly reactive intermediate, can undergo a [2+2] cycloaddition with itself. However, this reaction is notoriously unselective, yielding primarily the thermodynamically more stable β-lactone, known as diketene. The desired this compound is formed as a minor product.[1] The conditions required to generate ketene, such as pyrolysis of acetone or acetic anhydride, and the subsequent dimerization, make this route more of historical and mechanistic interest than a practical synthetic method for the parent compound.

Caption: Competing Pathways in Ketene Dimerization.

Route 2: [2+2] Cycloaddition of Ketene and Ethoxyacetylene

A more rational and effective historical synthesis involves a two-step process beginning with the [2+2] cycloaddition of ketene with ethoxyacetylene.[1] This reaction forms the key intermediate, 3-ethoxycyclobut-2-enone. Subsequent acid-catalyzed hydrolysis of this enol ether cleaves the ethyl group, leading to the enol tautomer of the final product, which exists in equilibrium with the dione form. This method provides a controlled and higher-yielding pathway compared to ketene dimerization.

Caption: Cycloaddition-Hydrolysis Synthetic Workflow.

Route 3: Intramolecular Condensation & Decarboxylation

Drawing from classical named reactions, a plausible historical approach involves the intramolecular cyclization of a substituted succinic acid derivative, analogous to the Dieckmann condensation. A suitable starting material, such as diethyl 2-acetylsuccinate, could undergo a base-catalyzed intramolecular Claisen condensation to form a cyclic β-keto ester. Subsequent saponification (ester hydrolysis) followed by heating in acidic medium would induce decarboxylation of the resulting β-keto acid to furnish this compound. While direct evidence for this specific route for the parent compound in early literature is sparse, the strategy is based on well-established principles of the malonic ester synthesis and Perkin alicyclic synthesis used to form small rings.[2][3]

Caption: Plausible Intramolecular Condensation Pathway.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key historical syntheses. Yields are representative and can vary based on specific laboratory conditions and scale.

| Route | Starting Materials | Key Reagents | Typical Solvent | Temperature | Reported Yield |

| Dimerization | Ketene | None (self-reaction) | N/A (gas phase or inert solvent) | High Temp. | Very Low (<5%) |

| Cycloaddition | Ketene, Ethoxyacetylene | None | Diethyl ether or CH₂Cl₂ | Room Temp. | ~80% (for cycloadduct)[4] |

| Hydrolysis | 3-Ethoxycyclobut-2-enone | Dilute Acid (e.g., H₂SO₄) | Water | Reflux | High (>90%) |

| Condensation | Diethyl 2-acetylsuccinate | NaOEt (Base) | Ethanol | Reflux | Moderate-Good |

| Decarboxylation | 2,4-Dioxocyclobutane-1-carboxylic acid | Dilute Acid (e.g., HCl) | Water | 100-150 °C | Good-Excellent |

Experimental Protocols

Protocol: Synthesis via [2+2] Cycloaddition and Hydrolysis

This two-step protocol is the most reliable historical method for preparing this compound.

Step A: [2+2] Cycloaddition of Ketene and Ethoxyacetylene

-

Ketene Generation: Ketene gas is generated in situ by the pyrolysis of acetone or acetic anhydride in a specialized apparatus (e.g., a Hurd ketene lamp). The gaseous ketene is passed directly into the reaction vessel.

-

Reaction Setup: A solution of ethoxyacetylene (1.0 equivalent) in anhydrous diethyl ether is placed in a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser, and cooled to 0 °C.

-

Cycloaddition: The stream of ketene gas is bubbled through the stirred ethoxyacetylene solution. The reaction progress is monitored by the disappearance of the starting material (e.g., by GC or TLC analysis of aliquots).

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The crude residue, 3-ethoxycyclobut-2-enone, is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation. A yield of approximately 80% for the cycloadduct has been reported for similar reactions.[4]

Step B: Acid-Catalyzed Hydrolysis of 3-Ethoxycyclobut-2-enone

-

Reaction Setup: The crude 3-ethoxycyclobut-2-enone (1.0 equivalent) from the previous step is added to a round-bottom flask containing a 10% aqueous solution of sulfuric acid.

-

Hydrolysis: The mixture is heated to reflux with vigorous stirring for 2-4 hours.[5][6] The hydrolysis of the enol ether proceeds to form the enol tautomer of this compound.

-

Isolation: After cooling to room temperature, the aqueous solution is continuously extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) for 18-24 hours.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is purified by recrystallization (e.g., from ethyl acetate/hexane) or sublimation to yield pure this compound as a colorless or white solid.

Protocol: Plausible Synthesis via Intramolecular Condensation and Decarboxylation

This protocol describes a plausible route based on established organo-synthetic reactions.

-

Intramolecular Condensation: To a solution of sodium ethoxide (1.1 equivalents), prepared from sodium metal in absolute ethanol, is added diethyl 2-acetylsuccinate (1.0 equivalent). The mixture is heated under reflux for several hours until cyclization is complete. The reaction is then cooled and neutralized with dilute acid. The resulting cyclic β-keto ester is extracted with ether, dried, and concentrated.

-

Saponification: The crude cyclic ester is heated under reflux with an excess of 10% aqueous sodium hydroxide solution until hydrolysis is complete (typically 2-3 hours).

-

Decarboxylation: The reaction mixture is cooled and carefully acidified with concentrated hydrochloric acid. The acidified solution is then gently heated to 100-150 °C. Evolution of carbon dioxide gas will be observed. Heating is continued until gas evolution ceases.

-

Isolation and Purification: The cooled aqueous solution is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified as described in Protocol 4.1, Step B4.

Disclaimer: This document is a synthesis of historical chemical literature. The experimental protocols provided are for informational purposes and should be adapted and performed only by qualified professionals with appropriate safety precautions and risk assessments.

References

- 1. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Early Synthetic Methods for Cyclobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the foundational early methods for the preparation of cyclobutane-1,3-dione, a valuable four-membered ring scaffold in organic synthesis and medicinal chemistry. The core focus of this document is the seminal work that first enabled the practical synthesis of this compound, emphasizing the experimental protocols and quantitative data necessary for replication and further investigation.

Introduction

This compound and its derivatives are important building blocks in the synthesis of a variety of complex molecules, including natural products and pharmaceutical agents. Their inherent ring strain and versatile functionality make them attractive intermediates for a range of chemical transformations. Early attempts to synthesize the cyclobutane ring were often met with challenges, leading to a number of incorrect structural assignments in the late 19th and early 20th centuries. The first reliable and well-characterized synthesis of the parent this compound was a significant breakthrough, paving the way for its broader use in chemical research.

This guide will focus on the key early method that emerged as a viable route to this important compound: the hydrolysis of an enol ether precursor, which itself is synthesized via a [2+2] cycloaddition reaction involving ketene.

The Wasserman-Dehmlow Synthesis (1962): A Two-Step Approach

The most significant early method for the preparation of this compound was reported by H. H. Wasserman and E. V. Dehmlow in 1962.[1] This approach is a two-step process, beginning with the cycloaddition of ketene and ethoxyacetylene to form an enol ether intermediate, followed by acidic hydrolysis to yield the target dione.

Step 1: [2+2] Cycloaddition of Ketene and Ethoxyacetylene

The first step of the synthesis involves the [2+2] cycloaddition of ketene with ethoxyacetylene to produce 3-ethoxycyclobut-2-enone. Ketene, a highly reactive species, is typically generated in situ for this reaction.

Reaction Pathway:

Figure 1: [2+2] Cycloaddition of Ketene and Ethoxyacetylene.

Experimental Protocol: Preparation of 3-Ethoxycyclobut-2-enone

The following protocol is based on the procedure described by Wasserman and Dehmlow.

-

Ketene Generation: Ketene gas is generated by the pyrolysis of acetone using a ketene lamp. The generated ketene gas is then passed through a series of cold traps to remove unreacted acetone and other byproducts before being introduced into the reaction mixture.

-

Reaction Setup: A solution of ethoxyacetylene in an inert solvent (e.g., anhydrous ether) is prepared in a reaction vessel equipped with a gas inlet tube, a stirrer, and a cooling bath.

-

Cycloaddition: The purified ketene gas is bubbled through the stirred solution of ethoxyacetylene, which is maintained at a low temperature (typically around 0 °C). The progress of the reaction can be monitored by the disappearance of the ethoxyacetylene starting material.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, 3-ethoxycyclobut-2-enone, is then purified by vacuum distillation.

Step 2: Hydrolysis of 3-Ethoxycyclobut-2-enone

The second and final step is the hydrolysis of the enol ether, 3-ethoxycyclobut-2-enone, to afford this compound. This reaction is typically carried out under acidic conditions.

Reaction Pathway:

Figure 2: Hydrolysis of 3-Ethoxycyclobut-2-enone.

Experimental Protocol: Preparation of this compound

-

Reaction Setup: 3-Ethoxycyclobut-2-enone is dissolved in a suitable solvent, and a dilute aqueous solution of a strong acid, such as hydrochloric acid, is added.

-

Hydrolysis: The mixture is stirred at room temperature. The progress of the hydrolysis can be followed by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is extracted with an organic solvent (e.g., ether). The organic extracts are combined, washed, and dried. The solvent is then removed to yield the crude this compound. The final product can be purified by sublimation or recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Wasserman-Dehmlow synthesis of this compound.

| Step | Product | Starting Materials | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 1. [2+2] Cycloaddition | 3-Ethoxycyclobut-2-enone | Ketene, Ethoxyacetylene | 40-50 | - | 65-67 / 12 |

| 2. Hydrolysis | This compound | 3-Ethoxycyclobut-2-enone | ~90 | 119-120 | - |

| Overall | This compound | Ketene, Ethoxyacetylene | 36-45 | 119-120 | - |

Alternative Early Approaches

It is worth noting that while the Wasserman-Dehmlow synthesis was the first definitive method, other early investigations into the synthesis of cyclobutane derivatives were conducted. Many of these earlier attempts, dating back to the late 19th century, were fraught with difficulties and often resulted in the incorrect identification of products. For instance, early attempts to synthesize 1,3-cyclobutanedicarboxylic acid, a potential precursor, were later shown to have yielded other cyclic structures.[2]

The dimerization of ketene itself was also known to produce a small amount of this compound alongside the major product, diketene (a lactone).[1] However, this was not a synthetically useful method for obtaining the dione in significant quantities.

Conclusion

The two-step synthesis of this compound developed by Wasserman and Dehmlow represents a landmark in early small-ring chemistry. By providing a reliable and reproducible method for the preparation of this key synthetic intermediate, their work opened the door for further exploration of the chemistry and utility of cyclobutane derivatives. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers interested in the historical context of organic synthesis and for those who may wish to revisit or adapt these foundational methods for modern applications.

References

Quantum Chemical Insights into the Stability of Cyclobutane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,3-dione, a four-membered cyclic diketone, presents a fascinating case study in molecular stability, governed by a delicate interplay of ring strain, conformational flexibility, and keto-enol tautomerism. Understanding the energetic landscape of this molecule is crucial for its application in organic synthesis and as a structural motif in medicinal chemistry. This technical guide provides an in-depth analysis of the stability of this compound through the lens of quantum chemical calculations, summarizing key quantitative data, outlining computational methodologies, and visualizing the theoretical workflow. While experimental data on the parent molecule is sparse, computational studies, particularly on its tautomeric equilibrium, offer significant insights.

Computational Methodologies for Analyzing Cyclobutane Derivatives

The accurate theoretical prediction of the stability and structure of strained ring systems like this compound necessitates the use of robust quantum chemical methods. The literature on cyclobutane and its derivatives highlights the importance of selecting appropriate levels of theory and basis sets to capture the subtle energetic differences between conformers and tautomers.

Density Functional Theory (DFT): DFT methods are a popular choice for studying cyclobutane systems due to their balance of computational cost and accuracy. The M06-2X functional, in particular, has been shown to be effective for calculating thermochemistry and activation energies in organic molecules, including the keto-enol tautomerism of cyclodiones.

Ab Initio Methods: For high-accuracy calculations of properties like the ring-puckering barrier, coupled-cluster methods such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are often employed.[1] These methods, while computationally expensive, provide benchmark-quality data.

Basis Sets: The choice of basis set is also critical. Pople-style basis sets, such as 6-31+G(d,p), which include diffuse functions (+) and polarization functions (d,p), are commonly used to accurately describe the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, as seen in the enol tautomer. For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ are recommended.[1]

Solvation Models: To simulate the effect of a solvent on molecular stability, implicit solvation models like the SMD (Solvation Model based on Density) or CPCM (Conductor-like Polarizable Continuum Model) are frequently utilized. These models are crucial for comparing theoretical predictions with experimental data obtained in solution.

Experimental Protocols

While this guide focuses on computational analysis, it is important to note the experimental techniques that provide crucial validation for theoretical models.

-

Microwave Spectroscopy: This technique allows for the precise determination of rotational constants, from which the molecular geometry of gas-phase molecules can be derived. It has been instrumental in determining the planarity of molecules like cyclobutane-1,2-dione.

-

Gas-Phase Electron Diffraction (GED): GED provides information on bond lengths, bond angles, and dihedral angles of molecules in the gas phase, offering a direct comparison with the optimized geometries from quantum chemical calculations.[2]

-

Far-Infrared (FIR) Spectroscopy: This method is used to probe the low-frequency vibrations of a molecule, such as the ring-puckering motion in cyclobutane, allowing for the experimental determination of the inversion barrier.

Stability of this compound

The stability of this compound is primarily determined by two factors: its keto-enol tautomeric equilibrium and the conformation of its four-membered ring.

Keto-Enol Tautomerism

This compound exists in equilibrium with its enol tautomer, 3-hydroxycyclobut-2-en-1-one. Quantum chemical calculations have been performed to determine the relative stability of these two forms and the energy barrier for their interconversion.

A recent study employing DFT calculations with the M062X functional and the 6-31+G(d,p) basis set, along with the SMD solvation model for an aqueous environment, has provided valuable quantitative data on this equilibrium. The results indicate that the diketo form is more stable than the enol form.

| Parameter | Value (kcal/mol) | Computational Level |

| Relative Free Energy of Enol Form (ΔG) | 4.6 | M062X-SMDaq/6-31+G(d,p)//M062X/6-31+G(d,p) |

| Activation Free Energy for Enolization (ΔG‡) | 70.3 | M062X-SMDaq/6-31+G(d,p)//M062X/6-31+G(d,p) |

Table 1: Calculated relative free energy of the enol form and the activation free energy for the keto-enol tautomerization of this compound in an aqueous solution.

The high activation energy suggests that the interconversion between the keto and enol forms is slow under neutral conditions.

Conformational Stability: Ring Puckering

The four-membered ring of cyclobutane itself is not planar but exists in a puckered conformation with D2d symmetry. This puckering relieves the torsional strain that would be present in a planar (D4h) structure. The planar conformation represents the transition state for the interconversion between two equivalent puckered forms.

While no specific computational studies on the ring-puckering potential of this compound were identified, extensive research on the parent cyclobutane molecule provides a strong basis for understanding its likely behavior. High-level ab initio calculations on cyclobutane have determined the barrier to planarity to be approximately 1.5 kcal/mol (about 525 cm⁻¹).[1][3]

It is highly probable that this compound also adopts a non-planar, puckered conformation as its minimum energy structure. The presence of the sp²-hybridized carbon atoms of the carbonyl groups might slightly alter the puckering angle and the inversion barrier compared to cyclobutane. The determination of the precise ring-puckering potential for this compound represents an area for future computational investigation.

Visualizing the Computational Workflow

The following diagram, generated using the DOT language, illustrates a typical workflow for the comprehensive quantum chemical analysis of this compound stability.

Caption: Computational workflow for determining the stability of this compound.

Conclusion

Quantum chemical calculations provide indispensable insights into the stability of this compound. DFT studies have quantified the keto-enol tautomeric equilibrium, revealing that the diketo form is thermodynamically favored and separated from the enol form by a significant activation barrier. While direct computational evidence for the ring conformation of this compound is lacking, extensive studies on cyclobutane strongly suggest a puckered, non-planar structure is the most stable. The precise determination of the ring-puckering potential of this compound through high-level ab initio calculations remains a compelling area for future research, which would provide a more complete understanding of the energetic landscape of this important cyclic dione. This knowledge is fundamental for professionals in drug development and organic synthesis who utilize the cyclobutane scaffold in the design of novel molecules.

References

- 1. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrafast electron diffraction of photoexcited gas-phase cyclobutanone predicted by ab initio multiple cloning simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomerism of Cyclobutane-1,3-dione and 3-Hydroxycyclobut-2-enone

Abstract: Keto-enol tautomerism is a fundamental equilibrium that dictates the reactivity and stability of many organic compounds. This technical guide provides a comprehensive analysis of the tautomeric relationship between cyclobutane-1,3-dione (the keto form) and 3-hydroxycyclobut-2-enone (the enol form). Aimed at researchers, scientists, and drug development professionals, this document details the theoretical underpinnings of this equilibrium, presents quantitative data from computational studies, and provides robust experimental protocols for its investigation using spectroscopic and computational methods.

The Tautomeric Equilibrium: A Balance Dictated by Strain

This compound, a cyclic β-dicarbonyl compound, exists in a dynamic equilibrium with its enol tautomer, 3-hydroxycyclobut-2-enone. This process involves the migration of a proton from an α-carbon to a carbonyl oxygen, accompanied by a shift of π-electrons.

Figure 1: Tautomeric equilibrium between the keto and enol forms.

Unlike more stable five- and six-membered ring systems, the tautomerism of this compound is significantly influenced by ring strain.[1][2] Computational studies suggest that the keto-enol tautomerization for the parent this compound is not favored due to the substantial ring strain developed in the transition state and the resulting enol product.[3][4] This makes the diketo form the more stable tautomer in this specific system, a contrast to many other β-dicarbonyls where the enol form is stabilized by conjugation and intramolecular hydrogen bonding.[5][6]

Factors influencing the equilibrium include:

-

Ring Size: The inherent angle and torsional strain in the four-membered ring disfavors the formation of an sp²-hybridized carbon within the ring that is required for the enol form.[3][4]

-

Solvent Effects: Polar solvents generally favor the more polar tautomer.[7][8] In many β-dicarbonyl systems, the keto form is considered more polar and is stabilized by polar solvents.[9] Solvents capable of hydrogen bonding, like DMSO, can also stabilize the enol tautomer.[7]

-

Substitution: Electron-withdrawing substituents on the α-carbon can increase its acidity, potentially favoring enolization. For instance, in studies of perfluorinated cyclobutane systems, the enol form becomes significantly more stable.[10]

Quantitative Analysis of Tautomerism

Direct experimental quantification of the tautomeric equilibrium for the unsubstituted this compound is not widely reported, likely due to the equilibrium heavily favoring the keto form. However, computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the thermodynamics of this process.

The following table summarizes theoretical data for the keto-enol tautomerization of this compound and related cyclic β-diones, illustrating the significant energy barrier and instability of the enol form for the four-membered ring.

| Compound | Method | ΔG (Enol - Keto) (kcal/mol) | Activation Free Energy (kcal/mol) | Water-Assisted Activation Free Energy (kcal/mol) |

|---|---|---|---|---|

| This compound | M062X-SMDaq/6-31+G(d,p) | +4.6 (Unstable) | 70.3 | 30.2 |

| Cyclopentane-1,3-dione | M062X-SMDaq/6-31+G(d,p) | -0.3 (Slightly Unstable) | 64.0 | 28.6 |

| Cyclohexane-1,3-dione | M062X-SMDaq/6-31+G(d,p) | +1.2 (Unstable) | 58.4 | 29.7 |

Note: A positive ΔG indicates the enol form is less stable than the keto form. The data shows a significantly higher activation barrier for the uncatalyzed tautomerization of this compound compared to larger rings. Water-assisted pathways dramatically lower this barrier.[4][11]

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for the quantitative analysis of keto-enol equilibria in solution, as the interconversion is typically slow on the NMR timescale.[5][6][9]

Expected ¹H NMR Signals:

-

Keto Form (this compound): Due to symmetry, a single sharp singlet for the four equivalent methylene protons (α-protons), expected around δ = 3-4 ppm.[12]

-

Enol Form (3-Hydroxycyclobut-2-enone):

-

Vinylic proton (=CH-): A singlet around δ = 5-6 ppm.[9]

-

Methylene protons (-CH₂-): A singlet adjacent to the carbonyl group.

-

Enolic hydroxyl proton (-OH): A broad singlet, often at a high chemical shift (δ > 10 ppm), which can exchange with deuterated solvents.

-

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample (5-20 mg) of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[12][13] Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing.

-

Equilibration: Allow the solution to equilibrate for a sufficient period (e.g., 24 hours) at a constant temperature before analysis.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery.

-

Data Processing: Process the spectrum with appropriate phasing and baseline correction.

-

Quantitative Analysis: Carefully integrate the signal corresponding to the keto form's α-protons and a non-exchangeable signal from the enol form (e.g., the vinylic proton). Calculate the equilibrium constant (Kₑₙₒₗ) using the following formula, accounting for the number of protons contributing to each signal:[9]

-

Kₑₙₒₗ = [Enol] / [Keto] = (Integralₑₙₒₗ / # of enol protons) / (Integralₖₑₜₒ / # of keto protons)

-

Figure 2: Standard workflow for NMR-based analysis of tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy is effective for identifying the functional groups present in each tautomer.

Expected IR Absorptions:

-

Keto Form: A strong, sharp absorption band for the C=O stretching vibration, typically in the range of 1700-1780 cm⁻¹. The high frequency is characteristic of strained cyclic ketones.

-

Enol Form:

-

A broad O-H stretching band from ~3200-3600 cm⁻¹.

-

A conjugated C=O stretching band at a lower frequency than the keto form, around 1650-1700 cm⁻¹.

-

A C=C stretching band, often near 1600-1650 cm⁻¹.[14]

-

Experimental Protocol:

-

Sample Preparation: Prepare the sample as either a neat liquid film between salt plates (e.g., KBr, NaCl) or as a solution in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).[13]

-

Background Scan: Perform a background scan of the empty salt plates or the pure solvent.

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[13]

-

Data Analysis: The final spectrum is generated by ratioing against the background. Identify the characteristic absorption bands for the keto and enol forms to confirm their presence.

Computational Chemistry Protocol

Computational methods provide critical data on the relative stabilities and interconversion barriers that can be difficult to obtain experimentally.[12]

Computational Workflow:

-

Structure Generation: Build the 3D structures of the this compound and 3-hydroxycyclobut-2-enone tautomers.

-

Geometry Optimization: Perform geometry optimizations for both tautomers to find their lowest energy conformations. A common method is Density Functional Theory (DFT) with a functional like M06-2X or B3LYP and a basis set such as 6-31+G(d,p).[11][12]

-

Transition State Search: Locate the transition state structure for the proton transfer reaction connecting the keto and enol forms.

-

Frequency Calculations: Perform frequency calculations on all optimized structures to confirm they are true energy minima (zero imaginary frequencies) or a first-order transition state (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Calculate the single-point energies of all structures, potentially with a larger basis set for higher accuracy. Model solvent effects using a continuum model (e.g., SMD, CPCM) to simulate solution-phase thermodynamics.[11][12][15]

-

Thermodynamic Analysis: Calculate the Gibbs free energy of tautomerization (ΔG) to determine the equilibrium position and the activation free energy (ΔG‡) to determine the interconversion barrier.[12]

Figure 3: Typical workflow for computational analysis of tautomerism.

Synthesis of this compound

The synthesis of the this compound core is typically achieved through [2+2] cycloaddition reactions.[16] A common route involves the dimerization of ketenes. Substituted cyclobutane-1,3-diones can be formed by the spontaneous dimerization of disubstituted ketenes. The parent compound has been prepared via the hydrolysis of 1-ethoxycyclobutene-3-one, which itself is prepared from the cycloaddition of ethoxyacetylene to ketene.

Conclusion

The tautomerism of this compound presents a unique case within the broader class of β-dicarbonyl compounds. Computational evidence strongly indicates that, unlike larger ring analogues, the diketo form is significantly more stable than the enol form, and the interconversion is hindered by a high activation barrier. This is primarily attributed to the substantial ring strain in the four-membered ring system. For researchers and drug developers, this inherent stability of the keto form is a critical consideration in synthetic design and reactivity prediction. The experimental and computational protocols outlined in this guide provide a robust framework for investigating this and related tautomeric systems, enabling a deeper understanding of the subtle interplay of electronic effects, strain, and solvent interactions that govern these fundamental chemical equilibria.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. researchgate.net [researchgate.net]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Spectroscopic Characterization of Cyclobutane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane-1,3-dione, a strained cyclic diketone, presents a unique scaffold of significant interest in synthetic chemistry and materials science. Its spectroscopic characterization is fundamental to understanding its structure, reactivity, and potential applications. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and Raman spectroscopy. Due to the limited availability of direct experimental data for the parent compound, this guide leverages data from its well-characterized derivative, 2,2,4,4-tetramethylthis compound, to predict and interpret the spectroscopic features of the unsubstituted core. Detailed experimental protocols and a discussion of the keto-enol tautomerism inherent to this molecule are also presented.

Introduction

This compound (C₄H₄O₂) is a four-membered cyclic compound containing two ketone functional groups.[1][2] The high ring strain and the presence of two carbonyl groups in a 1,3-relationship confer unique chemical properties to this molecule. A critical aspect of its chemistry is the existence of a tautomeric equilibrium with its enol form, 3-hydroxycyclobut-2-en-1-one.[1] This tautomerism plays a significant role in its reactivity and spectroscopic behavior. Understanding the spectroscopic signature of this compound is essential for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Keto-Enol Tautomerism

This compound exists as a mixture of the diketo form and its enol tautomer, 3-hydroxycyclobut-2-en-1-one. The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature. This equilibrium is a key consideration in the interpretation of its spectroscopic data, as signals from both tautomers may be present.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of Cyclobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cyclobutane-1,3-dione. Due to the limited availability of specific experimental spectral data for this compound in publicly accessible databases, this document focuses on a robust prediction of the spectra based on fundamental principles of NMR spectroscopy and known chemical shift ranges for similar chemical environments. Additionally, a comprehensive, generalized experimental protocol for the acquisition of such spectra is provided.

Predicted NMR Spectral Data

The spectral predictions for this compound are based on the molecule's symmetrical structure. In its ideal planar conformation, the molecule possesses a high degree of symmetry, with all four protons being chemically and magnetically equivalent, and the two methylene carbons and two carbonyl carbons also being equivalent, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be remarkably simple due to the high symmetry of the molecule. All four methylene protons are chemically equivalent, meaning they will resonate at the same frequency, resulting in a single signal.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~3.0 - 3.5 | Singlet | 4H | -CH₂- |

-

Chemical Shift (δ): The methylene protons are adjacent to two electron-withdrawing carbonyl groups, which deshields them, causing them to appear at a relatively high chemical shift for aliphatic protons. The predicted range is approximately 3.0 - 3.5 ppm. Protons alpha to a carbonyl group typically appear in the 2.1-2.6 ppm range[1]. The presence of a second carbonyl group would further increase this shift.

-

Multiplicity: Since all protons are chemically equivalent, there is no proton-proton coupling, resulting in a singlet.

-

Integration: The integral of this single peak will correspond to all four protons of the molecule.

Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum of this compound is expected to show only two signals, corresponding to the two distinct carbon environments: the carbonyl carbons and the methylene carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) / ppm | Assignment |

| ~200 - 220 | C=O |

| ~40 - 50 | -CH₂- |

-

Carbonyl Carbon (C=O): The carbonyl carbons of ketones typically resonate in the downfield region of the spectrum, usually between 205 and 220 ppm[2][3].

-

Methylene Carbon (-CH₂-): The methylene carbons are attached to two carbonyl groups, which will shift them downfield compared to a simple alkane.

Structural and Signaling Relationship

The following diagram illustrates the structure of this compound and the equivalence of its protons and carbons, which leads to the simplified predicted NMR spectra.

Caption: Molecular structure of this compound and its predicted NMR signals.

Experimental Protocol for NMR Spectroscopy

The following is a generalized, detailed protocol for obtaining high-quality ¹H and ¹³C NMR spectra of a solid organic compound such as this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of dry, pure this compound.

-

Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. For this compound, CDCl₃ is a likely first choice.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. TMS provides a sharp signal at 0.00 ppm, which is used to calibrate the spectrum[4]. Many commercially available deuterated solvents already contain TMS.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

-

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

Instrument Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Nucleus: ¹H

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: Specify the deuterated solvent used (e.g., CDCl₃).

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is standard for ¹H NMR.

-

Temperature: Room temperature (e.g., 298 K).

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument)

-

Nucleus: ¹³C

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon, simplifying interpretation[3].

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds is a common starting point.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Spectral Width (SW): A standard range for ¹³C NMR is 0 to 220 ppm[5].

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into the frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or by setting the TMS peak to 0.00 ppm.

-

Integration (for ¹H NMR): The area under each peak is integrated to determine the relative ratio of the protons giving rise to each signal.

Logical Workflow for Spectral Analysis

The process of analyzing the obtained NMR spectra to confirm the structure of this compound would follow a logical progression.

Caption: A logical workflow for the acquisition and analysis of NMR data.

References

An In-depth Technical Guide to the Infrared Absorption Frequencies of Cyclobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) absorption frequencies of cyclobutane-1,3-dione. Due to the scarcity of direct experimental spectroscopic data for the parent compound, this document leverages high-level computational chemistry data for this compound and its enol tautomer, 3-hydroxycyclobut-2-enone. For comparative purposes, experimental data for the closely related compound, 2,2,4,4-tetramethyl-1,3-cyclobutanedione, is also presented. This guide is intended to serve as a valuable resource for researchers in spectroscopy, organic synthesis, and drug development by providing a detailed analysis of the vibrational characteristics of this important chemical scaffold.

Introduction to this compound

This compound, with the chemical formula C₄H₄O₂, is a cyclic organic compound featuring a four-membered ring with two ketone functional groups at positions 1 and 3. A significant characteristic of this molecule is its existence in a tautomeric equilibrium with its enol form, 3-hydroxycyclobut-2-enone.[1] This equilibrium is a critical factor in its chemical reactivity and spectroscopic properties. The enol form is stabilized by the formation of a conjugated system. The presence and ratio of these tautomers can be influenced by the solvent, temperature, and pH. Understanding the vibrational spectra of both forms is crucial for their identification and characterization in various chemical environments.

Tautomeric Equilibrium

The equilibrium between the diketo and enol forms of this compound is a key aspect of its chemistry. The following diagram illustrates this tautomerization.

Caption: Tautomeric equilibrium between this compound and its enol form.

Theoretical Infrared Absorption Data

The following tables summarize the calculated vibrational frequencies for the two tautomers of this compound. These values are based on computational studies, which provide a reliable prediction of the expected infrared absorption bands.

Table 1: Calculated Infrared Absorption Frequencies for this compound (Diketo Tautomer)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3000 - 2900 | C-H stretching (CH₂) |

| ~1780 - 1750 | C=O stretching (symmetric and asymmetric) |

| ~1450 | CH₂ scissoring |

| ~1250 | CH₂ wagging |

| ~1000 | Ring breathing |

| ~900 | C-C stretching |

Table 2: Calculated Infrared Absorption Frequencies for 3-Hydroxycyclobut-2-enone (Enol Tautomer)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3600 - 3400 | O-H stretching (free hydroxyl) |

| ~3100 - 3000 | C-H stretching (=C-H) |

| ~2950 - 2850 | C-H stretching (CH₂) |

| ~1720 - 1680 | C=O stretching (conjugated ketone) |

| ~1650 - 1600 | C=C stretching |

| ~1420 | CH₂ scissoring |

| ~1350 | In-plane O-H bending |

| ~1200 | C-O stretching |

Experimental Infrared Absorption Data for a Substituted Analog

The following table presents the experimental infrared absorption data for 2,2,4,4-tetramethyl-1,3-cyclobutanedione, which serves as a useful comparison for the theoretical data of the parent compound.

Table 3: Experimental Infrared Absorption Frequencies for 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2970 | C-H stretching (CH₃ asymmetric) |

| ~2930 | C-H stretching (CH₃ symmetric) |

| ~1750 | C=O stretching |

| ~1470 | C-H bending (CH₃ asymmetric) |

| ~1380 | C-H bending (CH₃ symmetric) |

| ~1050 | C-C stretching (ring) |

Data sourced from the NIST Chemistry WebBook.[2]

Methodologies

The theoretical vibrational frequencies presented in Tables 1 and 2 are typically derived from quantum chemical calculations. A representative workflow for such a calculation is outlined below.

Caption: A typical workflow for the computational determination of infrared spectra.

The process generally involves the following steps:

-

Geometry Optimization: The initial molecular structure of each tautomer is optimized to find its lowest energy conformation. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are commonly employed for this purpose.

-

Frequency Calculation: At the optimized geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions. The results yield the harmonic vibrational frequencies.

-

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data.

-

Vibrational Mode Analysis: Each calculated frequency is associated with a specific vibrational motion of the atoms (e.g., stretching, bending). This analysis allows for the assignment of each absorption band to a particular functional group's vibration.

The experimental spectrum for 2,2,4,4-tetramethyl-1,3-cyclobutanedione was obtained from the Coblentz Society Collection, as provided in the NIST Chemistry WebBook.[2] The key parameters of the data acquisition are as follows:

-

State: Solution (7% in CHCl₃)

-

Instrument: Perkin-Elmer 421 (Grating Spectrometer)

-

Sampling Procedure: Transmission

-

Path Length: 0.01 cm

It is important to note that spectral contamination due to the chloroform solvent is present around 1200 cm⁻¹ and 700-800 cm⁻¹.[2]

Discussion and Interpretation

The infrared spectrum of this compound is dominated by the strong carbonyl (C=O) stretching absorption. In the diketo form, this is expected to appear at a relatively high wavenumber (~1780-1750 cm⁻¹) due to the ring strain. The presence of two carbonyl groups may lead to symmetric and asymmetric stretching modes, which could result in a split or broadened peak. The C-H stretching of the methylene groups would be observed in the typical region of ~3000-2900 cm⁻¹.

The enol tautomer, 3-hydroxycyclobut-2-enone, presents a more complex spectrum. The most notable differences would be:

-

The appearance of a broad O-H stretching band in the region of ~3600-3400 cm⁻¹.

-

A shift of the carbonyl stretching frequency to a lower wavenumber (~1720-1680 cm⁻¹) due to conjugation with the C=C double bond.

-

The appearance of a C=C stretching band around 1650-1600 cm⁻¹.

-

The presence of a C-H stretching absorption above 3000 cm⁻¹ corresponding to the vinyl hydrogen.

The experimental spectrum of 2,2,4,4-tetramethyl-1,3-cyclobutanedione shows a strong carbonyl absorption at ~1750 cm⁻¹, which aligns well with the predicted value for the strained diketone. The absence of significant O-H and C=C stretching bands in the experimental spectrum suggests that this substituted analog exists predominantly in the diketo form. The C-H stretching and bending vibrations of the methyl groups are observed at their characteristic frequencies.

Conclusion

This technical guide has provided a detailed overview of the infrared absorption frequencies of this compound and its enol tautomer based on theoretical calculations, supplemented with experimental data from a closely related substituted compound. The key distinguishing features in the IR spectra are the positions of the carbonyl stretching bands and the presence or absence of O-H and C=C stretching vibrations, which can be used to identify the predominant tautomeric form in a given sample. The provided data and methodologies serve as a foundational resource for the spectroscopic characterization of molecules containing the this compound core structure, aiding in their synthesis, analysis, and application in various scientific and industrial fields.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cyclobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of cyclobutane-1,3-dione. Due to the limited availability of public experimental mass spectra for this specific compound, this guide synthesizes established fragmentation principles from related molecules, such as cyclic ketones and cyclobutane derivatives, to offer a robust predictive model. This approach provides valuable insights for the identification and structural elucidation of this compound and similar scaffolds in various research and drug development settings.

Predicted Electron Ionization Mass Spectrometry Fragmentation

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information. For this compound (C₄H₄O₂, molecular weight: 84.07 g/mol ), the fragmentation is expected to be driven by the presence of two carbonyl groups and the strained four-membered ring.

The initial step is the ionization of the this compound molecule by a high-energy electron beam, resulting in the formation of a molecular ion (M•+).

C₄H₄O₂ + e⁻ → [C₄H₄O₂]•⁺ + 2e⁻

The molecular ion, with a predicted mass-to-charge ratio (m/z) of 84, is expected to be observed, although its intensity may be moderate due to the strained nature of the cyclobutane ring, which promotes fragmentation.

The primary fragmentation pathways for the [C₄H₄O₂]•⁺ molecular ion are predicted to be:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This is a common fragmentation pathway for ketones.

-

Cycloreversion (Retro [2+2] Cycloaddition): The strained cyclobutane ring can undergo ring-opening followed by cleavage to yield smaller, more stable fragments.

-

Decarbonylation: Loss of one or two molecules of carbon monoxide (CO) is a characteristic fragmentation for dicarbonyl compounds.

These predicted fragmentation pathways give rise to a series of characteristic fragment ions, which are summarized in the table below.

Quantitative Data Presentation

The following table summarizes the predicted key fragment ions for this compound under electron ionization, their proposed elemental compositions, and the likely fragmentation pathways leading to their formation. The relative abundance is an educated prediction based on the expected stability of the fragment ions.

| m/z | Proposed Elemental Composition | Predicted Relative Abundance | Proposed Fragmentation Pathway |

| 84 | [C₄H₄O₂]•⁺ | Moderate | Molecular Ion |

| 56 | [C₃H₄O]•⁺ or [C₂H₄O₂]•⁺ | High | Loss of CO from the molecular ion or cycloreversion |

| 42 | [C₂H₂O]•⁺ | Very High (Base Peak) | α-cleavage followed by loss of CO, or cycloreversion |

| 28 | [CO]•⁺ or [C₂H₄]•⁺ | High | Decarbonylation or cycloreversion |

| 26 | [C₂H₂]•⁺ | Moderate | Fragmentation of the [C₂H₂O]•⁺ ion |

Experimental Protocols

While a specific experimental protocol for this compound is not publicly available, a general procedure for the analysis of small, volatile organic compounds like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL.

-

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined cap.

3.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI)

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 20 - 200

-

Solvent Delay: 3 minutes

3.3. Data Acquisition and Analysis

Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound can then be analyzed. The fragmentation pattern should be compared with the predicted data and, if available, with a reference spectrum from a spectral library.

Visualization of Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways of the this compound molecular ion.

Caption: Predicted fragmentation pathway of this compound.

This comprehensive guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predictive nature of this analysis underscores the importance of experimental verification for definitive structural confirmation. The provided methodologies and expected fragmentation patterns should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide on the Physical Properties of Cyclobutane-1,3-dione

This technical guide provides a comprehensive overview of the key physical properties of cyclobutane-1,3-dione, tailored for researchers, scientists, and professionals in drug development. This document outlines its melting and boiling points, supported by detailed experimental protocols for their determination, and presents a visualization of its significant tautomeric relationship.

Core Physical Properties

This compound, an organic compound with the formula C₄H₄O₂, is a diketone characterized by a four-membered cyclobutane ring. Limited information is available due to its relative rarity in extensive studies. It exists as a colorless or white solid under standard conditions.[1] In solution, this compound is in equilibrium with its enol tautomer, 3-hydroxycyclobut-2-enone.[2] This tautomer is a notable subunit in some commercial squaraine dyes.[2]

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for clear reference and comparison.

| Physical Property | Value |

| Melting Point | 119-120 °C[1] |

| Boiling Point | 226.9 °C (at 760 mmHg)[3] |

| Molecular Weight | 84.07 g/mol |

| Density | 1.314 g/cm³[3] |

| Flash Point | 82.2 °C[3] |

| Vapor Pressure | 0.08 mmHg (at 25 °C)[3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

3.1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow range. The presence of impurities typically lowers and broadens the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the organic solid

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered organic compound is introduced into the open end of a glass capillary tube. The tube is then tapped gently to pack the sample into the sealed end, filling it to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus adjacent to a thermometer, ensuring the sample is level with the thermometer bulb.[1]

-

Heating: The sample is heated rapidly at first to determine an approximate melting point. The apparatus is then allowed to cool.

-

Accurate Measurement: For an accurate reading, a fresh sample is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the approximate melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the range.[5] A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

3.2. Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block, Thiele tube, or oil bath)

-

Liquid sample

Procedure:

-

Sample Preparation: A few milliliters of the liquid are placed into a small test tube.[8]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[6]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., an oil bath within a Thiele tube or an aluminum block).[8]

-

Heating: The apparatus is heated gently.[6] As the liquid's temperature rises and approaches its boiling point, a continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[7]

-

Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[7] This is the point where the external pressure equals the vapor pressure of the liquid.[3]

Logical Relationship Diagram

This compound is of particular interest due to its keto-enol tautomerism. It exists in equilibrium with its more stable enol form, 3-hydroxycyclobut-2-enone. This relationship is fundamental to its chemistry and its utility as a precursor in the synthesis of squaraine dyes.

Caption: Keto-Enol Tautomerism of this compound and its role in synthesis.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

solubility of Cyclobutane-1,3-dione in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its physical and chemical properties. For cyclobutane-1,3-dione, the following known properties are key considerations for solvent selection. The principle of "like dissolves like" suggests that this polar molecule will exhibit greater solubility in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₄H₄O₂ | [1] |

| Molecular Weight | 84.07 g/mol | [1][2] |

| Melting Point | 119-120 °C | [1][3] |

| Boiling Point | 226.9 °C | [1] |

| Density | 1.314 g/cm³ | [1] |

| Appearance | Colorless or white solid | [3] |

| pKa (Predicted) | 5.97 ± 0.20 | [1] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in a range of organic solvents.

Materials and Equipment:

-

This compound

-

A selection of anhydrous organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, dimethyl sulfoxide, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker with temperature control set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe or a micropipette. It is critical to avoid aspirating any undissolved solid.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

-

Quantification:

-

Once the solvent has completely evaporated, weigh the vial containing the dried solute.

-

The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved solute and the volume of the supernatant collected.

-

Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

The Genesis of a Strained Ring: The First Isolation of Cyclobutane-1,3-dione

A Technical Guide on the Discovery and Synthesis of a Versatile Four-Membered Ring Ketone

For researchers, scientists, and professionals in drug development, an understanding of the foundational syntheses of key chemical scaffolds is paramount. This guide delves into the historic first isolation of cyclobutane-1,3-dione, a strained yet synthetically valuable molecule. The initial synthesis, a landmark achievement in small-ring chemistry, paved the way for the development of a diverse range of compounds, including derivatives with significant applications in medicinal chemistry and material science.

The first successful synthesis and isolation of this compound was reported by Harry H. Wasserman and Eckehard V. Dehmlow in 1962. Their approach provided a viable route to this challenging small-ring system, overcoming the inherent ring strain that makes its synthesis non-trivial. Prior to this, many attempts to synthesize the parent this compound had been unsuccessful, often leading to rearrangement products.

Quantitative Data Summary

The initial synthesis and characterization of this compound provided the first quantitative data for this novel compound. The following table summarizes the key physical and spectroscopic properties reported in the seminal publication.

| Property | Value |

| Melting Point | 119-120 °C |

| Yield (from 3-ethoxycyclobutenone) | 70% |

| Infrared (IR) Absorption (KBr) | 1740 cm⁻¹ (strong, C=O stretching) |

| Ultraviolet (UV) Absorption (Ethanol) | λmax 268 mµ (ε 45) |

| ¹H NMR (CDCl₃) | δ 3.27 (singlet) |

Experimental Protocols

The first successful isolation of this compound involved a two-step process: the [2+2] cycloaddition of ketene and ethoxyacetylene to form an ethoxycyclobutenone intermediate, followed by acidic hydrolysis to yield the desired dione.

Step 1: Synthesis of 3-Ethoxycyclobut-2-enone

The initial step of the synthesis involves the cycloaddition of ketene, generated in situ, with ethoxyacetylene.

Reagents:

-

Diketene

-

Ethoxyacetylene

-

Inert solvent (e.g., anhydrous ether)

Procedure:

-

A solution of freshly distilled ethoxyacetylene in anhydrous ether is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, and the solution is cooled to 0 °C.

-

Diketene is subjected to pyrolysis to generate ketene gas, which is then passed through the cooled solution of ethoxyacetylene.

-

The reaction mixture is allowed to stir at low temperature until the reaction is complete, as monitored by the disappearance of the starting materials (e.g., by IR spectroscopy).

-

The solvent is removed under reduced pressure to yield the crude 3-ethoxycyclobut-2-enone.

-

The crude product is purified by vacuum distillation.

Step 2: Hydrolysis of 3-Ethoxycyclobut-2-enone to this compound

The enol ether intermediate is then hydrolyzed under acidic conditions to afford the target dione.

Reagents:

-

3-Ethoxycyclobut-2-enone

-

Dilute aqueous acid (e.g., 5% hydrochloric acid)

-

Ether

Procedure:

-

The purified 3-ethoxycyclobut-2-enone is dissolved in ether.

-

The ethereal solution is shaken vigorously with 5% aqueous hydrochloric acid at room temperature.

-

The reaction progress is monitored until the hydrolysis is complete.

-

The aqueous layer is separated and extracted with several portions of ether.

-

The combined ethereal extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent is removed by evaporation under reduced pressure to yield crude this compound.

-

The crude solid is purified by sublimation to afford colorless crystals of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the first successful synthesis and isolation of this compound.

Caption: First isolation of this compound workflow.

This pioneering work by Wasserman and Dehmlow not only provided the first access to the parent this compound but also laid the groundwork for further exploration of the chemistry of strained four-membered ring systems. The availability of this fundamental building block has since enabled the synthesis of a myriad of complex molecules with diverse applications.

An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane-1,3-dione, a strained four-membered ring system, presents a unique conformational landscape governed by the interplay of ring strain, torsional strain, and the electronic effects of its carbonyl groups. Understanding the delicate balance of these forces is paramount for its application in medicinal chemistry and materials science, where the cyclobutane scaffold can act as a rigid, three-dimensionally defined linker. This technical guide provides a comprehensive analysis of the ring strain and conformational preferences of this compound, drawing upon experimental data from related cyclobutane derivatives and theoretical calculations. Detailed experimental protocols for the characterization of such systems are also presented, alongside visualizations of key conformational concepts.

Introduction: The Significance of the Cyclobutane Ring in Drug Discovery

Strained carbocyclic molecules, particularly cyclopropane and cyclobutane derivatives, are valuable synthetic tools.[1] Their inherent ring strain can be strategically utilized in organic synthesis for ring-enlargement, contraction, or opening reactions.[1] In drug discovery, the cyclobutane core is of particular interest as it can serve as a bioisostere for aromatic rings, offering a more three-dimensional and synthetically tractable scaffold.[2] The defined spatial arrangement of substituents on the cyclobutane ring, a consequence of its limited flexibility, is advantageous in designing molecules with specific pharmacological activities.[2] this compound, with its two carbonyl groups, offers additional opportunities for functionalization and interaction with biological targets.

Understanding Ring Strain in Cyclobutane Systems

The total ring strain in cycloalkanes is a combination of angle strain (Baeyer strain), torsional strain (eclipsing interactions), and steric strain (van der Waals repulsion).[3] For cyclobutane, a planar conformation would lead to significant torsional strain due to the eclipsing of all C-H bonds, alongside severe angle strain from the deviation of the C-C-C bond angles (90°) from the ideal tetrahedral angle (109.5°).[4][5]

To alleviate this torsional strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[4][5][6] This puckering, however, slightly decreases the internal bond angles to around 88°, thereby increasing the angle strain.[4][6] Despite this, the energy benefit from the reduction in torsional strain outweighs the cost of increased angle strain, making the puckered conformation the most stable.[6] The barrier to ring inversion for cyclobutane, the process by which one puckered conformation inverts to another, is relatively low.[7]

Conformational Analysis of this compound

Direct and extensive experimental data on the conformational analysis of this compound is limited in the readily available literature. However, based on extensive studies of cyclobutane and its derivatives, a puckered conformation is anticipated to be the global minimum on the potential energy surface. The presence of two sp²-hybridized carbonyl carbons is expected to influence the ring's geometry and puckering potential compared to cyclobutane itself.

Two primary conformations can be envisioned: a planar (D₂h symmetry) and a puckered (C₂v symmetry) form.

-

Planar Conformation: In a planar structure, all four carbon atoms and two oxygen atoms would lie in the same plane. This would lead to significant eclipsing strain between the methylene protons on adjacent carbons.

-

Puckered Conformation: A puckered or bent conformation would involve one methylene carbon atom being displaced out of the plane defined by the other three carbons and the two carbonyl groups. This would reduce the torsional strain between the methylene protons.

Theoretical calculations are essential to determine the precise geometry and the energy difference between these conformers. High-level ab initio and density functional theory (DFT) calculations have been shown to accurately predict the structure and puckering barrier of cyclobutane.[2][8] Similar computational approaches would be necessary to definitively characterize the conformational landscape of this compound.

Factors Influencing the Conformation of this compound

The conformation of this compound is a fine balance of several competing factors:

-